molecular formula C24H29N3O5S2 B2686786 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865161-56-4

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2686786
M. Wt: 503.63
InChI Key: HDLYAUBRLVPFIC-IZHYLOQSSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which are valuable building blocks in organic synthesis .
  • Methods of Application : The researchers used a radical approach for the protodeboronation. This was paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- .

Application 2: Synthesis of 6-Bromobenzo[d]thiazol-2(3H)-one Derived 1,2,3-Triazole Derivatives

  • Summary of Application : This research involves the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .
  • Methods of Application : The compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
  • Results or Outcomes : The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines. The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Application 3: Excited State Intramolecular Proton Transfer (ESIPT)

  • Summary of Application : This research involves the study of the excited state intramolecular proton transfer (ESIPT) reaction of a similar compound .
  • Methods of Application : The researchers analyzed the potential energy curves to understand the ESIPT reaction .
  • Results or Outcomes : The researchers concluded that the ESIPT reaction is gradually inhibited by increasing solvent polarity . Understanding the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Application 4: Optoelectronics and Analytical Tools

  • Summary of Application : This research involves the study of solvent effects on the excited state intramolecular proton transfer (ESIPT) reaction of a similar compound .
  • Methods of Application : The researchers analyzed the potential energy curves to understand the ESIPT reaction .
  • Results or Outcomes : The researchers concluded that the ESIPT reaction is gradually inhibited by increasing solvent polarity . Understanding the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-17-5-4-12-26(16-17)34(29,30)20-9-6-18(7-10-20)23(28)25-24-27(13-14-31-2)21-11-8-19(32-3)15-22(21)33-24/h6-11,15,17H,4-5,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLYAUBRLVPFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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